molecular formula C18H20FNO3S B12413532 (2E)-2-[1-[1-(2-fluorophenyl)-2-oxo-2-(2,2,3,3-tetradeuteriocyclopropyl)ethyl]-4-sulfanylpiperidin-3-ylidene]acetic acid

(2E)-2-[1-[1-(2-fluorophenyl)-2-oxo-2-(2,2,3,3-tetradeuteriocyclopropyl)ethyl]-4-sulfanylpiperidin-3-ylidene]acetic acid

Cat. No.: B12413532
M. Wt: 353.4 g/mol
InChI Key: ZWUQVNSJSJHFPS-VGLFHYISSA-N
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Description

(2E)-2-[1-[1-(2-fluorophenyl)-2-oxo-2-(2,2,3,3-tetradeuteriocyclopropyl)ethyl]-4-sulfanylpiperidin-3-ylidene]acetic acid is a complex organic compound with a unique structure It features a fluorophenyl group, a cyclopropyl ring with deuterium atoms, and a piperidine ring with a sulfur atom

Preparation Methods

The synthesis of (2E)-2-[1-[1-(2-fluorophenyl)-2-oxo-2-(2,2,3,3-tetradeuteriocyclopropyl)ethyl]-4-sulfanylpiperidin-3-ylidene]acetic acid involves several steps. The key steps include the formation of the cyclopropyl ring with deuterium atoms, the introduction of the fluorophenyl group, and the construction of the piperidine ring with a sulfur atom. The reaction conditions typically involve the use of specific catalysts and reagents to ensure the desired stereochemistry and functional group placement.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the piperidine ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the fluorophenyl moiety can be reduced to form alcohols.

    Substitution: The fluorine atom in the fluorophenyl group can be substituted with other nucleophiles under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

(2E)-2-[1-[1-(2-fluorophenyl)-2-oxo-2-(2,2,3,3-tetradeuteriocyclopropyl)ethyl]-4-sulfanylpiperidin-3-ylidene]acetic acid has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe to study biological processes involving sulfur-containing compounds.

    Medicine: Its unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (2E)-2-[1-[1-(2-fluorophenyl)-2-oxo-2-(2,2,3,3-tetradeuteriocyclopropyl)ethyl]-4-sulfanylpiperidin-3-ylidene]acetic acid involves its interaction with specific molecular targets. The fluorophenyl group may interact with hydrophobic pockets in proteins, while the sulfur atom can form covalent bonds with nucleophilic residues. The deuterium atoms in the cyclopropyl ring may influence the compound’s metabolic stability and overall pharmacokinetics.

Comparison with Similar Compounds

Similar compounds to (2E)-2-[1-[1-(2-fluorophenyl)-2-oxo-2-(2,2,3,3-tetradeuteriocyclopropyl)ethyl]-4-sulfanylpiperidin-3-ylidene]acetic acid include:

The uniqueness of this compound lies in its combination of a fluorophenyl group, a deuterated cyclopropyl ring, and a sulfur-containing piperidine ring, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C18H20FNO3S

Molecular Weight

353.4 g/mol

IUPAC Name

(2E)-2-[1-[1-(2-fluorophenyl)-2-oxo-2-(2,2,3,3-tetradeuteriocyclopropyl)ethyl]-4-sulfanylpiperidin-3-ylidene]acetic acid

InChI

InChI=1S/C18H20FNO3S/c19-14-4-2-1-3-13(14)17(18(23)11-5-6-11)20-8-7-15(24)12(10-20)9-16(21)22/h1-4,9,11,15,17,24H,5-8,10H2,(H,21,22)/b12-9+/i5D2,6D2

InChI Key

ZWUQVNSJSJHFPS-VGLFHYISSA-N

Isomeric SMILES

[2H]C1(C(C1([2H])[2H])C(=O)C(C2=CC=CC=C2F)N3CCC(/C(=C/C(=O)O)/C3)S)[2H]

Canonical SMILES

C1CC1C(=O)C(C2=CC=CC=C2F)N3CCC(C(=CC(=O)O)C3)S

Origin of Product

United States

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